molecular formula C12H7F4N B171763 2-Fluoro-6-(4-(trifluoromethyl)phenyl)pyridine CAS No. 180606-18-2

2-Fluoro-6-(4-(trifluoromethyl)phenyl)pyridine

Cat. No. B171763
M. Wt: 241.18 g/mol
InChI Key: KAZAOTWODRLOST-UHFFFAOYSA-N
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Description

2-Fluoro-6-(4-(trifluoromethyl)phenyl)pyridine is a chemical compound with the molecular formula C6H3F4N . It is characterized by the presence of a fluorine atom and a pyridine in its structure .


Synthesis Analysis

The synthesis of trifluoromethylpyridines (TFMP) derivatives, such as 2-Fluoro-6-(4-(trifluoromethyl)phenyl)pyridine, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-6-(4-(trifluoromethyl)phenyl)pyridine consists of a pyridine ring with a fluorine atom at the 2-position and a trifluoromethyl group at the 6-position .


Chemical Reactions Analysis

2-Fluoro-6-(4-(trifluoromethyl)phenyl)pyridine acts as a reactant in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .


Physical And Chemical Properties Analysis

2-Fluoro-6-(4-(trifluoromethyl)phenyl)pyridine has a molecular weight of 165.09 Da . The presence of a fluorine atom and a pyridine in its structure bestows many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Organic Light-Emitting Diodes

2-Fluoro-6-(4-(trifluoromethyl)phenyl)pyridine has been utilized in the development of efficient organic light-emitting diodes (OLEDs) with low efficiency roll-off at high brightness. This compound, as a cyclometalated ligand, is combined with other ligands to form iridium complexes which exhibit bright green light and high current efficiency in OLED devices (Teng et al., 2014).

Synthesis of Poly-substituted Pyridines

This chemical is part of a strategy for synthesizing poly-substituted pyridines, focusing on breaking the C-F bond of the fluoroalkyl group. This method is a supplement to pyridine synthesis and operates under noble metal-free conditions (Chen et al., 2010).

Chiral Ligands in Asymmetric Catalysis

It is used in the synthesis of new chiral pyridine-containing oxazoline derivatives, which are useful as chiral ligands in metal-catalysed asymmetric reactions. These compounds are characterized by spectral and X-ray diffraction methods (Wolińska et al., 2021).

Phosphorescent Properties Study

The compound is pivotal in theoretical studies exploring the phosphorescent properties of Ir(III) complexes, where it acts as a cyclometalated ligand. This research helps in understanding the emission spectra and quantum yields of these complexes, indicating their potential as blue-emitting Ir(III) complexes (Guo et al., 2018).

Crop Protection Products

It has been incorporated into molecules with biological properties useful for crop protection. The trifluoromethyl-substituted pyridine ring in these molecules has been a key component in a range of fungicides, herbicides, insecticides, and nematicides (Burriss et al., 2018).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . Currently, the major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

properties

IUPAC Name

2-fluoro-6-[4-(trifluoromethyl)phenyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F4N/c13-11-3-1-2-10(17-11)8-4-6-9(7-5-8)12(14,15)16/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAZAOTWODRLOST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)F)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30622431
Record name 2-Fluoro-6-[4-(trifluoromethyl)phenyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-6-(4-(trifluoromethyl)phenyl)pyridine

CAS RN

180606-18-2
Record name 2-Fluoro-6-[4-(trifluoromethyl)phenyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
W Ren, J Li, D Zou, Y Wu, Y Wu - Tetrahedron, 2012 - Elsevier
Palladium-catalyzed Suzuki–Miyaura cross-coupling reaction of potassium pyridine-2-trifluoroborates and various aryl (heteroaryl) halides can generate the corresponding desired …
Number of citations: 50 www.sciencedirect.com

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